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molecular formula C17H18ClNO2 B8319603 Methyl 2-benzylisoindoline-5-carboxylate hydrochloride

Methyl 2-benzylisoindoline-5-carboxylate hydrochloride

Cat. No. B8319603
M. Wt: 303.8 g/mol
InChI Key: RLJPITKYHRJQPN-UHFFFAOYSA-N
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Patent
US08357717B2

Procedure details

10% Pd/C (4.3 g) was added to a solution of methyl 2-benzylisoindoline-5-carboxylate hydrochloride (43 g; 1 equiv.) in 800 ml of methanol. The mixture was hydrogenated for 90 minutes at 60 mm hydrogen. When the conversion was complete, the reaction mixture was filtered, the filtrate was concentrated under reduced pressure and the crude product was recrystallised from chloroform. In this manner the desired product (25.39 g; 84%) was obtained in the form of a white solid having a purity of 98.63%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=2)[CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[ClH:1].[CH2:10]1[C:11]2[C:16](=[CH:15][C:14]([C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=2)[CH2:17][NH:9]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C(=O)OC
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Name
Quantity
4.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallised from chloroform

Outcomes

Product
Name
Type
product
Smiles
Cl.C1NCC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.39 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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